molecular formula C8H17ClN2O2 B6166943 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride CAS No. 160938-06-7

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride

Cat. No.: B6166943
CAS No.: 160938-06-7
M. Wt: 208.7
InChI Key:
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Description

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylamino group, a morpholinyl group, and a propanone backbone. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride typically involves a multi-step process. One common method starts with the reaction of 3-chloropropanone with morpholine under basic conditions to form 3-(morpholin-4-yl)propan-1-one. This intermediate is then reacted with methylamine in the presence of a reducing agent to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
  • 3-(ethylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
  • 3-(methylamino)-1-(piperidin-4-yl)propan-1-one hydrochloride

Uniqueness

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

160938-06-7

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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